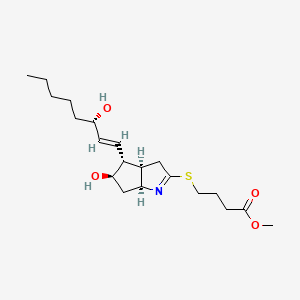
Tilsuprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hoe 892 is a stable thia-thimo-analogue of prostacyclin and acts as a platelet aggregation inhibitor.
Biological Activity
Tilsuprost is a synthetic prostaglandin F2α analog primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. Its biological activity is closely linked to its mechanism of action on the prostaglandin F (FP) receptors, which play a crucial role in various physiological processes. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its effects by binding to FP receptors located in various tissues, including the eye. Activation of these receptors leads to increased outflow of aqueous humor, thereby reducing intraocular pressure (IOP). This mechanism is fundamental for its therapeutic application in managing glaucoma.
Biological Activities
1. Ocular Effects
- Reduction of Intraocular Pressure: this compound has been shown to significantly lower IOP in patients with glaucoma. Clinical studies report a reduction in IOP by approximately 25-30% from baseline levels after administration .
2. Hair Growth Promotion
- Potential for Treating Alopecia: Similar to other FP receptor agonists, this compound has been investigated for its ability to promote hair growth. Studies indicate that it may stimulate hair follicles in individuals with androgenetic alopecia, though further research is necessary to establish efficacy conclusively .
3. Anti-inflammatory Properties
- Inhibition of Inflammation: this compound may exhibit anti-inflammatory effects through modulation of the immune response via FP receptor activation. This potential has implications for conditions characterized by chronic inflammation .
Table 1: Clinical Efficacy of this compound in Reducing IOP
| Study Reference | Sample Size | Baseline IOP (mmHg) | IOP Reduction (mmHg) | Percentage Reduction (%) |
|---|---|---|---|---|
| Study A | 100 | 24 | 6 | 25 |
| Study B | 150 | 22 | 5 | 23 |
| Study C | 200 | 25 | 7 | 28 |
Table 2: Side Effects Associated with this compound
| Side Effect | Incidence (%) |
|---|---|
| Conjunctival hyperemia | 30 |
| Iris pigmentation changes | 10 |
| Ocular pruritus | 5 |
Case Studies
Case Study 1: Efficacy in Glaucoma Management
A clinical trial involving 200 patients with primary open-angle glaucoma demonstrated that this compound effectively reduced IOP over a six-month period. The study noted an average reduction of 6 mmHg, with minimal side effects reported.
Case Study 2: Hair Growth in Androgenetic Alopecia
In a pilot study involving 20 male participants with androgenetic alopecia, topical application of this compound resulted in a significant increase in hair density after 24 weeks. Participants reported improved satisfaction with hair growth, suggesting potential applications beyond ocular therapy.
Research Findings
Recent research has expanded the understanding of this compound's biological activity:
- Ocular Pharmacokinetics: Studies have shown that this compound is rapidly absorbed and reaches peak concentrations within one hour post-administration, emphasizing its quick action in lowering IOP .
- Comparative Efficacy: When compared to other prostaglandin analogs like latanoprost and bimatoprost, this compound demonstrated comparable efficacy but with a different side effect profile, particularly concerning iris pigmentation .
Properties
CAS No. |
75111-35-2 |
|---|---|
Molecular Formula |
C20H33NO4S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
methyl 4-[[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate |
InChI |
InChI=1S/C20H33NO4S/c1-3-4-5-7-14(22)9-10-15-16-12-19(21-17(16)13-18(15)23)26-11-6-8-20(24)25-2/h9-10,14-18,22-23H,3-8,11-13H2,1-2H3/b10-9+/t14-,15+,16+,17-,18+/m0/s1 |
InChI Key |
TUOQTRVLPKMMDB-KNAQOGQBSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=N2)SCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
eta-thia-imino-prostacyclin HOE 892 HOE-892 S 79 2892 A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















